

Dihydroronovobiocin chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroronovobiocin*

Cat. No.: *B3026005*

[Get Quote](#)

An In-depth Technical Guide to **Dihydroronovobiocin**

Introduction

Dihydroronovobiocin is a semi-synthetic aminocoumarin antibiotic, a derivative of novobiocin.^[1] It is recognized for its inhibitory action against bacterial DNA gyrase, a type II topoisomerase, making it a subject of interest in the development of antibacterial agents. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for the study of **dihydroronovobiocin**, tailored for researchers, scientists, and drug development professionals.

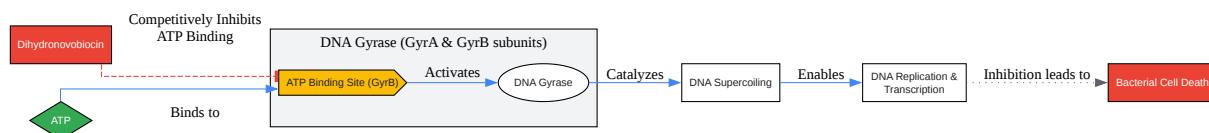
Chemical Structure and Properties

Dihydroronovobiocin is a complex organic molecule with the molecular formula C₃₁H₃₈N₂O₁₁. Its structure is characterized by a 4-hydroxycoumarin ring system linked to a noviose sugar moiety and a 3-amino-4,7-dihydroxy-8-methylcoumarin core.

Table 1: Chemical Identifiers for **Dihydroronovobiocin**

Identifier	Value
IUPAC Name	7-[(2R,3R,4S,5R)-4-(carbamoyloxy)-3-hydroxy-5-methoxy-6,6-dimethyl-oxan-2-yl]oxy]-3-[(4-hydroxy-3-(3-methylbutyl)phenyl]formamido)-8-methyl-2-oxo-chromen-4-olate
SMILES String	<chem>CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)O[C@H]4--INVALID-LINK--(C)C)OC)OC(=O)N">C@@HO</chem>
InChI	<chem>InChI=1S/C31H38N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h9-14,23,25-26,29,34-36H,7-8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1</chem>
InChIKey	JJYCENBZIMIWTM-KGSXXDOSSA-N

Table 2: Physicochemical Properties of **Dihydroronobiocin**


Property	Value	Source
Molecular Formula	C ₃₁ H ₃₈ N ₂ O ₁₁	[2]
Molecular Weight	614.64 g/mol	[2]
Appearance	Solid	[3]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO.	[1]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	[2]

Mechanism of Action

Dihydroronobiocin exerts its antibacterial effect by targeting and inhibiting the B subunit of DNA gyrase (GyrB), an essential enzyme in bacteria responsible for introducing negative

supercoils into DNA, a process crucial for DNA replication and transcription.[4]

Dihydroronovobiocin acts as a competitive inhibitor of ATP binding to the ATPase domain of GyrB, thereby preventing the conformational changes required for the enzyme's catalytic activity.[5] This leads to a cessation of DNA synthesis and ultimately, bacterial cell death.[4] The IC₅₀ value for the inhibition of DNA gyrase subunit B by **dihydroronovobiocin** has been reported to be 64.5 nM.[2][3]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **dihydroronovobiocin**.

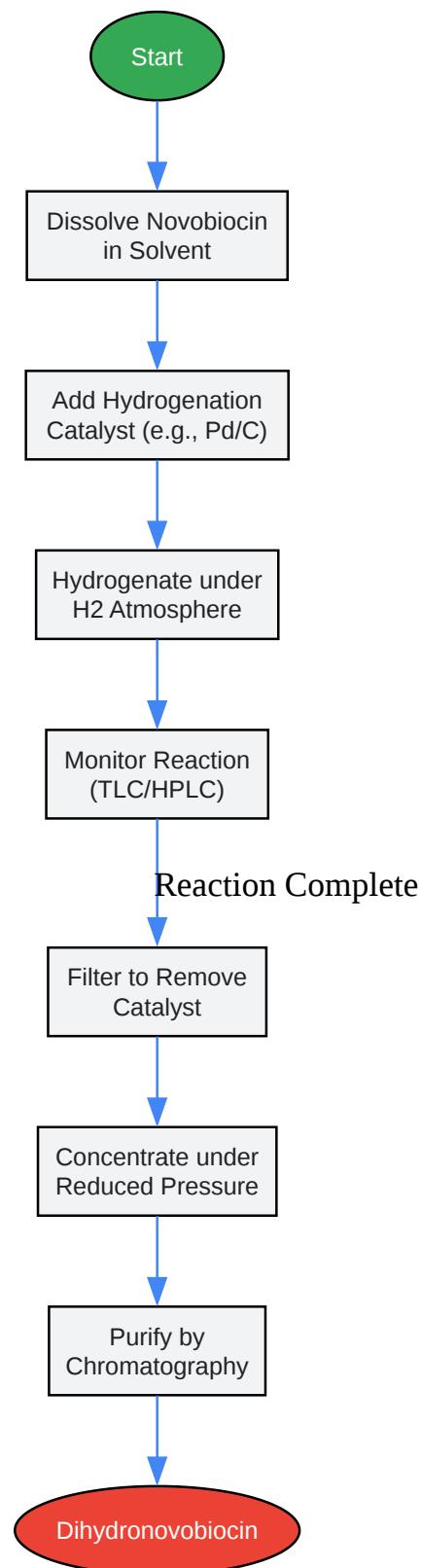
Biological Activity

Dihydroronovobiocin has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as *Mycobacterium tuberculosis*.[1]

Table 3: In Vitro Antibacterial Activity of **Dihydroronovobiocin** (MIC values)

Bacterium	MIC (µg/mL)
<i>Staphylococcus aureus</i>	0.6
<i>Staphylococcus haemolyticus</i>	2
<i>Diplococcus pneumoniae</i>	0.6
<i>Salmonella typhosa</i>	10
<i>Klebsiella pneumoniae</i>	10
<i>Pasteurella multocida</i>	3

Source:[2]


Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments related to the study of **dihydroronovobiocin**. Specific parameters may require optimization for individual laboratory conditions and research objectives.

Synthesis of Dihydroronovobiocin

Dihydroronovobiocin is a semi-synthetic derivative of novobiocin, prepared by the reduction of the prenyl double bond of novobiocin.[1] A general procedure for such a reduction would involve the following steps:

- **Dissolution:** Dissolve novobiocin in a suitable solvent, such as ethanol or methanol.[1]
- **Catalyst Addition:** Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).
- **Hydrogenation:** Subject the mixture to a hydrogen atmosphere, typically using a balloon or a hydrogenation apparatus, and stir at room temperature.
- **Monitoring:** Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Once the reaction is complete, filter off the catalyst.
- **Purification:** Remove the solvent under reduced pressure and purify the resulting **dihydroronovobiocin** using chromatographic techniques.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **dihydronovobiocin**.

Purification by Chromatography

Purification of **dihydroneovobiocin** can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

- **Stationary Phase Selection:** Choose a suitable stationary phase, such as silica gel for normal-phase chromatography or a C18-functionalized silica for reverse-phase chromatography.
- **Mobile Phase Selection:** Develop an appropriate mobile phase system. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. For reverse-phase HPLC, a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is typically used.
- **Column Packing/Equilibration:** Pack the column with the selected stationary phase and equilibrate it with the mobile phase.
- **Sample Loading:** Dissolve the crude **dihydroneovobiocin** in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
- **Elution:** Elute the compound from the column by passing the mobile phase through it. Collect fractions.
- **Fraction Analysis:** Analyze the collected fractions using TLC or HPLC to identify those containing the pure product.
- **Solvent Removal:** Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **dihydroneovobiocin**.

Characterization: NMR and Mass Spectrometry

Structural confirmation of the synthesized **dihydroneovobiocin** is crucial and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- **NMR Spectroscopy:**

- Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
- Acquire ¹H NMR and ¹³C NMR spectra. The resulting spectra will provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the molecular structure.

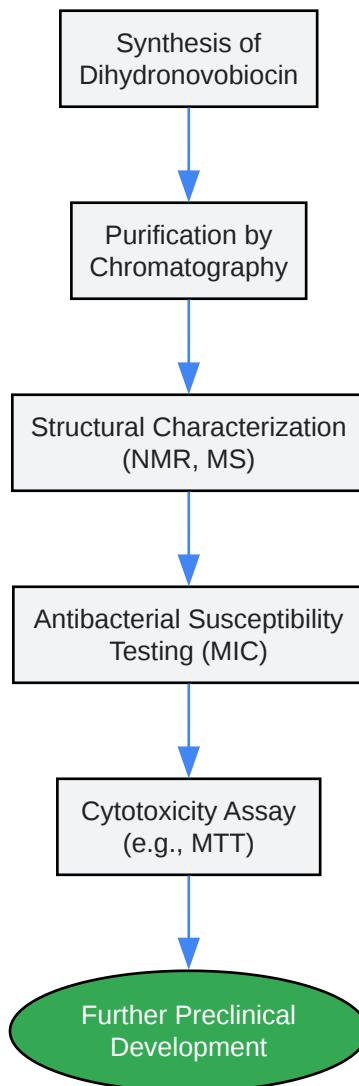
- Mass Spectrometry:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
 - Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
 - The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

Antibacterial Susceptibility Testing

The antibacterial activity of **dihydroronovobiocin** can be determined using methods such as broth microdilution or disk diffusion to determine the Minimum Inhibitory Concentration (MIC).

- Broth Microdilution Method:

- Prepare a series of two-fold dilutions of **dihydroronovobiocin** in a suitable bacterial growth medium in a 96-well microtiter plate.[6]
- Inoculate each well with a standardized suspension of the test bacterium.[6]
- Include positive (no drug) and negative (no bacteria) controls.
- Incubate the plate under appropriate conditions for the test organism.
- The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[6]


- Disk Diffusion Method:

- Prepare agar plates and uniformly spread a standardized inoculum of the test bacterium on the surface.[7]
- Impregnate sterile paper disks with a known concentration of **dihydroneovobiocin**.
- Place the disks on the agar surface.[7]
- Incubate the plates under suitable conditions.
- Measure the diameter of the zone of inhibition around the disk, where bacterial growth is prevented.[7]

Cytotoxicity Assay

Evaluating the potential toxicity of **dihydroneovobiocin** against mammalian cells is a critical step in drug development. The MTT assay is a commonly used method for this purpose.[8]

- Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HeLa) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **dihydroneovobiocin** and incubate for a specific period (e.g., 24, 48, or 72 hours).[9]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.[8]
- Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be determined.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **dihydronovobiocin** research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bioaustralis.com [bioaustralis.com]
- 2. Dihydroronovobiocin | TargetMol [targetmol.com]
- 3. Dihydroronovobiocin | CymitQuimica [cymitquimica.com]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Energy coupling in DNA gyrase and the mechanism of action of novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. mdpi.com [mdpi.com]
- 9. caspjim.com [caspjim.com]
- To cite this document: BenchChem. [Dihydroronovobiocin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026005#dihydroronovobiocin-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com